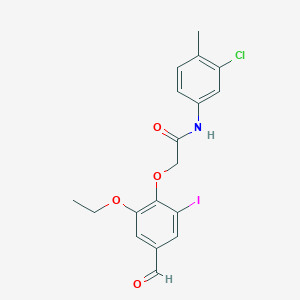
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a useful research compound. Its molecular formula is C18H17ClINO4 and its molecular weight is 473.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a chloro group, methyl group, and an ethoxy-formyl moiety suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds, indicating that this compound may exhibit similar effects. For example, compounds with analogous structures have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 28.0 ± 2.5 | M-HeLa | |
| Compound B | 62.0 ± 4.9 | HuTu 80 | |
| This compound | TBD | TBD | TBD |
The exact IC50 value for this compound is yet to be determined but is anticipated to be within a similar range based on structural activity relationships observed in related compounds.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, leading to programmed cell death. This process involves the activation of caspases and the release of cytochrome c from mitochondria, which are critical in the apoptotic signaling cascade.
Figure 1: Apoptotic Pathway Induction
Apoptotic Pathway
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of derivatives related to this compound for their anticancer properties against various cell lines including M-HeLa and PANC-1. The results indicated that these compounds exhibited significant cytotoxic effects with lower toxicity towards normal cells compared to established chemotherapeutics like Tamoxifen and 5-Fluorouracil .
- Selectivity and Toxicity : In vitro studies demonstrated that certain derivatives displayed selectivity towards cancer cells while showing minimal toxicity to normal liver cells, suggesting a favorable therapeutic index . This selectivity is crucial in the development of new cancer therapies aimed at minimizing side effects.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClINO4/c1-3-24-16-7-12(9-22)6-15(20)18(16)25-10-17(23)21-13-5-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLHRZCBQLVWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














